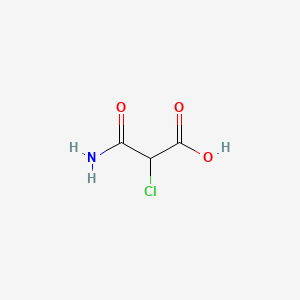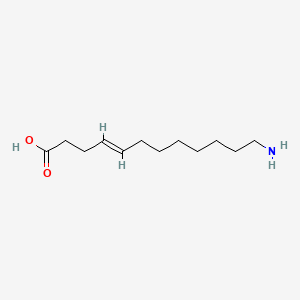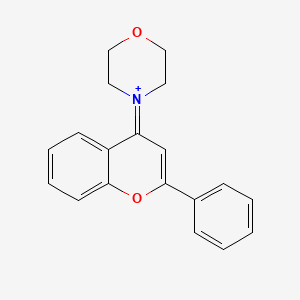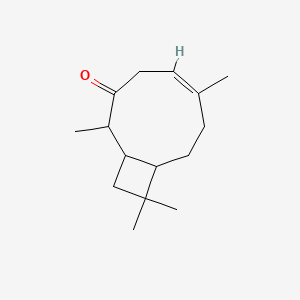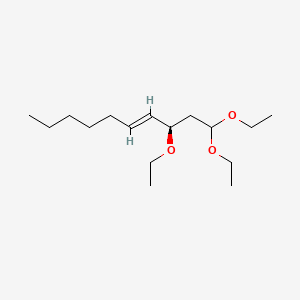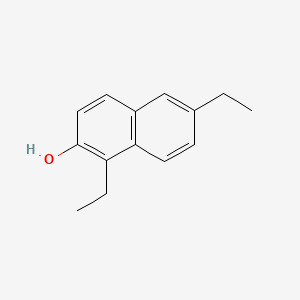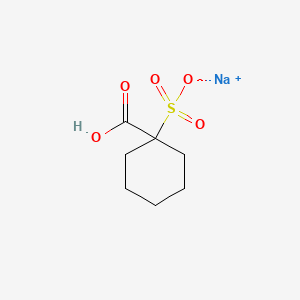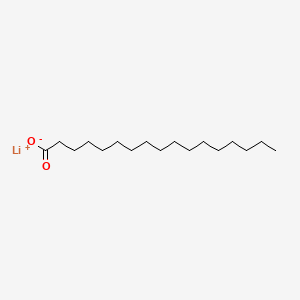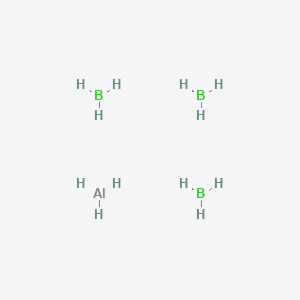
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH')-, (OC-6-11)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH’)-, (OC-6-11)-, also known as aluminum tris(acetylacetonate), is a coordination compound with the formula C15H21AlO6. It is a white to yellow crystalline powder that is soluble in organic solvents but insoluble in water. This compound is widely used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Aluminum tris(acetylacetonate) can be synthesized by reacting aluminum chloride (AlCl3) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or toluene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, aluminum tris(acetylacetonate) is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques. The compound is then dried and packaged for distribution.
化学反应分析
Types of Reactions
Aluminum tris(acetylacetonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced to form aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: New coordination compounds with different ligands
科学研究应用
Aluminum tris(acetylacetonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is used in the preparation of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an imaging agent.
Industry: The compound is used in the production of coatings, adhesives, and as a precursor for aluminum oxide films in electronics.
作用机制
The mechanism of action of aluminum tris(acetylacetonate) involves the coordination of the aluminum ion with the acetylacetonate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
相似化合物的比较
Similar Compounds
- Aluminum tris(2,4-pentanedionato-O,O’)-, (OC-6-11)-
- Aluminum tris(2,4-pentanedionato-κO2,κO4)-, (OC-6-11)-
Uniqueness
Aluminum tris(acetylacetonate) is unique due to its stability and solubility in organic solvents, making it suitable for a wide range of applications. Its ability to form stable complexes with various ligands also sets it apart from other aluminum compounds.
属性
CAS 编号 |
13771-22-7 |
|---|---|
分子式 |
AlB3H12 |
分子量 |
71.5 g/mol |
IUPAC 名称 |
alumane;borane |
InChI |
InChI=1S/Al.3BH3.3H/h;3*1H3;;; |
InChI 键 |
DOKDFYFIEFJHIR-UHFFFAOYSA-N |
规范 SMILES |
B.B.B.[AlH3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


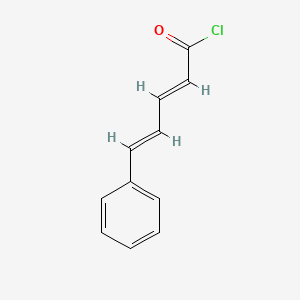
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

